N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea typically involves multiple steps. One common method includes the reaction of N-methylurea with 2-methyl-1-(methylsulfanyl)propylamine and 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions often occur in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-methoxyphenyl)urea
- N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-chlorophenyl)urea
- N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-fluorophenyl)urea
Uniqueness
N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N’-(4-phenoxyphenyl)urea is unique due to its specific structural features, such as the phenoxyphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89135-91-1 |
---|---|
Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-methyl-1-(2-methyl-1-methylsulfanylpropyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C19H24N2O2S/c1-14(2)18(24-4)21(3)19(22)20-15-10-12-17(13-11-15)23-16-8-6-5-7-9-16/h5-14,18H,1-4H3,(H,20,22) |
InChI Key |
LOBVRYOXTNKFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(N(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.